molecular formula C7H4BrClN2 B595637 3-Bromo-8-chloroimidazo[1,2-a]pyridine CAS No. 1263058-56-5

3-Bromo-8-chloroimidazo[1,2-a]pyridine

Cat. No.: B595637
CAS No.: 1263058-56-5
M. Wt: 231.477
InChI Key: CSASTWOEKKASPD-UHFFFAOYSA-N
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Description

3-Bromo-8-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-chloroimidazo[1,2-a]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidizing Agents: TBHP, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethyl acetate, toluene, dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and applications.

Scientific Research Applications

3-Bromo-8-chloroimidazo[1,2-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine
  • Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness: 3-Bromo-8-chloroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-8-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSASTWOEKKASPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855883
Record name 3-Bromo-8-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263058-56-5
Record name 3-Bromo-8-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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